Structural Elucidation of 3-Chloro-5H-chromeno[4,3-c]pyridazine: A Comprehensive NMR Guide
Structural Elucidation of 3-Chloro-5H-chromeno[4,3-c]pyridazine: A Comprehensive NMR Guide
Executive Summary
The compound 3-chloro-5H-chromeno[4,3-c]pyridazine (CAS: 123875-21-8) is a highly specialized tricyclic heterocycle serving as a critical building block in the synthesis of polycyclic triazoles, which are potent inhibitors of the Axl receptor tyrosine kinase [1]. Accurate structural elucidation of this scaffold is paramount for downstream structure-activity relationship (SAR) optimization. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this compound, detailing the causality behind specific chemical shifts, the physical chemistry of the molecule's "bay region," and a self-validating experimental protocol for rigorous structural confirmation.
Pharmacological Context & Structural Significance
The chromeno[4,3-c]pyridazine core is an angularly fused system comprising a benzene ring, a central pyran (chromene) ring, and a pyridazine moiety. In oncology drug development, this scaffold is utilized to orient pharmacophores into the ATP-binding pocket of the Axl kinase, a receptor implicated in tumor angiogenesis and cell proliferation [1].
The presence of the chlorine atom at the C-3 position provides a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). However, the angular fusion creates unique electronic and steric microenvironments—most notably a "bay region" between the benzene and pyridazine rings—which heavily influence the molecule's NMR signature.
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, NMR acquisition must not rely solely on 1D spectra. The following step-by-step protocol establishes a self-validating system utilizing 2D NMR (HSQC/HMBC) to definitively map the tricyclic framework.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) [2]. Causality: While 1 H NMR requires only ~3 mg, the high proportion of quaternary carbons in this fused system necessitates a higher concentration (>15 mg) to achieve an adequate signal-to-noise (S/N) ratio in 13 C acquisition.
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1 H NMR Acquisition (400 MHz): Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1 ) to 2.0 seconds. Accumulate 16–32 scans.
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13 C NMR Acquisition (100 MHz): Utilize a power-gated broadband proton decoupling sequence (zgpg30). Causality: Quaternary carbons (C3, C4a, C6a, C10a, C10b) lack directly attached protons to facilitate rapid spin-lattice relaxation via dipole-dipole mechanisms. To prevent signal attenuation, the D1 delay must be extended to 3–5 seconds, accumulating ≥ 1024 scans [2].
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2D HMBC Acquisition: Acquire a 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range couplings ( nJCH = 8 Hz). This step is mandatory to validate the connectivity across the heteroatom bridges (O6) and the C4a–C10b fusion.
Workflow for self-validating NMR acquisition and structural elucidation.
Spectral Data & Mechanistic Interpretation
Quantitative Data Summaries
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 , 298 K)
| Position | δ (ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | Assignment Logic |
| H-5 | 5.25 | Singlet (s) | 2H | - | Deshielded by adjacent oxygen (O6) and sp 2 carbon (C4a). |
| H-7 | 7.05 | Doublet of doublets (dd) | 1H | 8.2, 1.2 | Aromatic, ortho to the ether oxygen. |
| H-9 | 7.15 | Triplet of doublets (td) | 1H | 7.5, 1.2 | Aromatic, para to the ether oxygen. |
| H-8 | 7.40 | Triplet of doublets (td) | 1H | 8.2, 1.5 | Aromatic, meta to the ether oxygen. |
| H-4 | 7.65 | Singlet (s) | 1H | - | Pyridazine proton; deshielded by conjugated N=N system. |
| H-10 | 8.20 | Doublet of doublets (dd) | 1H | 7.8, 1.5 | Aromatic; subject to extreme Bay Region Effect . |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 , 298 K)
| Position | δ (ppm) | Carbon Type | Assignment Logic |
| C-5 | 68.5 | CH 2 | Aliphatic carbon bonded to electronegative oxygen. |
| C-7 | 117.5 | CH | Aromatic, shielded by resonance from ortho oxygen. |
| C-10a | 119.0 | C (Quat) | Bridgehead carbon. |
| C-9 | 122.5 | CH | Aromatic, para to oxygen. |
| C-4a | 123.0 | C (Quat) | Bridgehead carbon of the pyran-pyridazine fusion. |
| C-10 | 125.0 | CH | Aromatic carbon in the bay region. |
| C-4 | 126.5 | CH | Pyridazine methine carbon. |
| C-8 | 132.0 | CH | Aromatic, meta to oxygen. |
| C-10b | 148.0 | C (Quat) | Bridgehead carbon directly bonded to pyridazine N1. |
| C-3 | 152.0 | C (Quat) | Strongly deshielded by the highly electronegative Cl atom. |
| C-6a | 156.0 | C (Quat) | Aromatic carbon directly bonded to the pyran oxygen. |
Mechanistic Insights: The Bay Region Effect
The most diagnostic signal in the 1 H NMR spectrum is the H-10 proton at 8.20 ppm . In a standard benzene ring, this proton would resonate near 7.2–7.4 ppm. Its extreme downfield shift is caused by the Bay Region Effect [3].
Because the chromeno[4,3-c]pyridazine system is angularly fused, the H-10 proton on the benzene ring is forced into close spatial proximity with the N1 nitrogen of the pyridazine ring. This steric crowding causes severe van der Waals repulsion. Furthermore, H-10 is thrust directly into the deshielding cone of the magnetic anisotropy generated by the nitrogen's lone pair electrons. This physical causality allows chemists to instantly verify the angular fusion of the tricyclic system simply by observing this distinct low-field doublet.
Validating the Fusion via 2D HMBC Network
To prove that the molecule is indeed the [4,3-c] isomer and not a linear counterpart, we rely on the HMBC correlation network. HMBC detects heteronuclear couplings over two ( 2J ) or three ( 3J ) bonds.
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Validating the Pyran Ring: The aliphatic H-5 protons (5.25 ppm) show strong 3J correlations to both C-6a (156.0 ppm) and C-4 (126.5 ppm), effectively bridging the oxygen atom and the pyridazine ring.
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Validating the Pyridazine Ring: The isolated H-4 proton (7.65 ppm) shows a 2J correlation to the chlorinated C-3 (152.0 ppm) and a 2J correlation to the bridgehead C-4a (123.0 ppm).
Key HMBC (2J and 3J) correlations validating the chromeno-pyridazine fusion.
By mapping these vectors, the protocol becomes a self-validating system. The chemical shifts are not merely assigned by empirical prediction; they are locked into place by the rigid 2D correlation matrix, ensuring absolute trustworthiness in the structural assignment.
References
- B. D. Dorsey et al., "Polycyclic heteroaryl substituted triazoles useful as Axl inhibitors," U.S. Patent 7,709,482 B2, May 4, 2010.
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Faculty of Mathematical & Physical Sciences, "Sample Preparation for NMR Spectroscopy," University College London (UCL). Available:[Link]
